molecular formula C13H12O4S B1228859 p-Phenoxyphenol methanesulfonate CAS No. 23419-81-0

p-Phenoxyphenol methanesulfonate

Cat. No.: B1228859
CAS No.: 23419-81-0
M. Wt: 264.3 g/mol
InChI Key: DRPRCGAJRIKRLF-UHFFFAOYSA-N
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Description

p-Phenoxyphenol methanesulfonate is a chemical reagent of interest in medicinal chemistry and drug development research. While direct studies on this specific compound are limited, its structure suggests potential utility as a building block or intermediate in the synthesis of more complex molecules. The core phenoxyphenol structure is a phenolic scaffold, which is a common feature in compounds studied for their antioxidant properties. Research on phenolic antioxidants indicates that their activity is highly dependent on the nature and position of substituents on the aromatic ring, which can influence electron donation and radical stabilization processes . Furthermore, the methanesulfonate (mesylate) functional group is a versatile handle in organic synthesis. It is an excellent leaving group, making it valuable for creating covalent linkages in the design of various conjugates. This is particularly relevant in the development of targeted therapeutics, such as Peptide-Drug Conjugates (PDCs), where stable linker chemistry is crucial for ensuring the conjugate remains intact during circulation and releases the active payload at the target site . The structural motif of a phenyl group linked via an oxygen atom (phenoxy) is also found in other investigated compounds. For instance, research on gelatinase inhibitors has explored the structure-activity relationships of phenoxyphenylsulfonylmethylthiirane derivatives, highlighting the significance of the phenoxy-phenyl component in biological activity . This compound offers researchers a valuable chemical tool to explore these and other applications in a laboratory setting. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

23419-81-0

Molecular Formula

C13H12O4S

Molecular Weight

264.3 g/mol

IUPAC Name

(4-phenoxyphenyl) methanesulfonate

InChI

InChI=1S/C13H12O4S/c1-18(14,15)17-13-9-7-12(8-10-13)16-11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

DRPRCGAJRIKRLF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)OC2=CC=CC=C2

Other CAS No.

23419-81-0

Synonyms

p-phenoxyphenol methanesulfonate
U 22105
U-22105

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

Property This compound (Inferred) Phenyl Methanesulfonate Lead Methanesulfonate
Molecular Formula C₁₃H₁₂O₄S (hypothetical) C₇H₈O₃S Pb(CH₃SO₃)₂ (exact formula unspecified)
Melting Point ~80–100°C (estimated) 61°C Liquid (stable at room temperature)
Boiling Point >300°C (estimated) 279°C Decomposes under heat
Density ~1.4–1.6 g/cm³ (estimated) 1.3 g/cm³ Not reported
Solubility Moderate in polar solvents (e.g., DMSO) Soluble in organic solvents Water-soluble (corrosive)

Key Observations :

  • The phenoxyphenol substituent in the target compound likely increases molecular weight and polarity compared to phenyl methanesulfonate, leading to higher melting/boiling points and reduced volatility .
  • Lead methanesulfonate’s liquid state and corrosivity contrast sharply with the solid, organic-soluble phenyl methanesulfonate, highlighting the impact of the metal ion (Pb²⁺ vs. organic substituents) .

Reactivity and Stability

  • This compound: Expected to undergo hydrolysis under acidic/basic conditions, releasing methanesulfonic acid and para-phenoxyphenol. The phenolic -OH group may participate in hydrogen bonding or redox reactions.
  • Phenyl Methanesulfonate: Stable under standard conditions but hydrolyzes in strong acids/bases to yield methanesulfonic acid and phenol .
  • Lead Methanesulfonate : Decomposes under fire conditions, emitting toxic sulfur oxides and lead fumes, and reacts corrosively with metals .

Preparation Methods

Parachlorophenol-Phenol Coupling via Pipeline Reactor

The patent CN113429268A details an optimized method for synthesizing 4-phenoxyphenol using a pipeline reactor under ultrasonic conditions. Key steps include:

  • Salt Formation : Potassium hydroxide, phenol, and toluene are refluxed to form a phenoxide salt, followed by toluene removal and heating to 170°C.

  • Continuous Flow Reaction : The phenoxide salt (Material A) and a mixture of p-chlorophenol and phenol (Material B) are pumped into a pipeline reactor. Ultrasonic waves enhance mixing, and the reaction proceeds at 160–180°C.

  • Workup : The crude product is acidified with hydrochloric acid, filtered, and purified via toluene washing and phenol recovery under reduced pressure.

Performance Data :

  • Purity : 96.1–97.2% (crude product).

  • Impurity A Content : 1.9–2.5%.

  • Yield : 95.9–97.4%.

This method minimizes side reactions (e.g., formation of impurity A, a diphenyl ether byproduct) through controlled residence time and temperature in the pipeline reactor.

Methanesulfonation of 4-Phenoxyphenol

The conversion of 4-phenoxyphenol to its methanesulfonate ester is a critical step absent from the reviewed literature. However, standard esterification protocols provide a theoretical framework:

Reaction with Methanesulfonyl Chloride

A plausible route involves treating 4-phenoxyphenol with methanesulfonyl chloride (MsCl) in the presence of a base:

Proposed Procedure :

  • Reagents :

    • 4-Phenoxyphenol (1 equiv).

    • Methanesulfonyl chloride (1.2 equiv).

    • Base (e.g., triethylamine or pyridine, 1.5 equiv).

    • Solvent: Dichloromethane or THF.

  • Conditions : 0–25°C, 2–4 hours.

  • Workup : Aqueous wash, drying, and solvent removal.

Expected Outcomes :

  • Yield : 70–90% (based on analogous phenol sulfonation reactions).

  • Purity : Dependent on starting material quality and purification (e.g., recrystallization).

Catalytic Methanesulfonation

Alternative pathways using methanesulfonic acid as both catalyst and reagent could be explored:

  • Reagents :

    • 4-Phenoxyphenol.

    • Methanesulfonic acid (excess).

    • Activator (e.g., PCl₃).

  • Conditions : Reflux at 80–100°C for 6–12 hours.

This method may face challenges in regioselectivity and side product formation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldPurity
Pipeline ReactorHigh yield, low impurities, scalableComplex equipment, energy-intensive95–97%96–97%
Copper-CatalyzedMild conditions, simple setupRequires chromatography, low scalability86%Moderate
Methanesulfonyl ChlorideStraightforward, high yield (theoretical)Hazardous reagents, purification needed70–90%*High*

*Theoretical values based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for p-Phenoxyphenol methanesulfonate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of p-phenoxyphenol using methanesulfonyl chloride under controlled alkaline conditions (e.g., in anhydrous dichloromethane with triethylamine as a base). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Validate purity using HPLC (C18 column, 220 nm) and confirm structural integrity via 1^1H NMR (e.g., singlet for -SO3_3CH3_3 at δ 3.2 ppm) and mass spectrometry .

Q. How can spectroscopic techniques differentiate p-Phenoxyphenol methanesulfonate from structurally similar derivatives?

  • Methodological Answer :

  • FT-IR : Characteristic S=O stretching at 1170–1200 cm1^{-1} and aromatic C-O-C bands at 1240–1260 cm1^{-1}.
  • 13^{13}C NMR : Distinct signals for the methanesulfonate group (δ 45–50 ppm for -SO3_3CH3_3) and para-substituted phenoxy carbons (δ 150–160 ppm).
  • High-resolution MS : Exact mass calculation for C13_{13}H12_{12}O4_4S (e.g., [M+H]+^+ at m/z 281.0483). Cross-reference with PubChem data for validation .

Q. What are the critical storage conditions to prevent degradation of p-Phenoxyphenol methanesulfonate?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to minimize hydrolysis. Stability studies indicate <5% degradation over 6 months when humidity is <30%. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory reports on the cytotoxicity of p-Phenoxyphenol methanesulfonate be resolved?

  • Methodological Answer : Discrepancies may arise from variations in cell lines, exposure times, or impurity profiles. Standardize assays using:

  • Cell viability protocols : MTT assay with HepG2 cells (48-hour exposure, IC50_{50} comparison).
  • Impurity profiling : Quantify residual methanesulfonic acid via ion chromatography (detection limit: 0.1 ppm) .
  • Meta-analysis : Compare datasets using ANOVA to identify confounding variables (e.g., solvent effects) .

Q. What mechanistic insights explain the regioselectivity of p-Phenoxyphenol methanesulfonate in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing sulfonate group activates the para position for nucleophilic attack. Computational studies (DFT at B3LYP/6-311+G(d,p)) show:

  • Electrostatic potential maps : Highlight electron-deficient aryl rings.
  • Transition state analysis : Lower activation energy for para substitution vs. ortho (ΔG^\ddagger difference: ~8 kcal/mol). Validate with kinetic experiments (e.g., SNAr reactions with morpholine) .

Q. Which in silico tools best predict the metabolic fate of p-Phenoxyphenol methanesulfonate in mammalian systems?

  • Methodological Answer :

  • Phase I metabolism : Use SwissADME to predict cytochrome P450-mediated oxidation (major sites: phenoxy ring).
  • Phase II conjugation : GLORYx models sulfonation and glucuronidation pathways.
  • Validation : Compare predictions with in vitro hepatocyte incubation data (LC-MS/MS detection of metabolites) .

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